molecular formula C8H9NO2 B039263 2,3-dihydro-1H-pyrrolizine-7-carboxylic acid CAS No. 116515-48-1

2,3-dihydro-1H-pyrrolizine-7-carboxylic acid

Cat. No. B039263
M. Wt: 151.16 g/mol
InChI Key: CYYLHKZGLFLYPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to "2,3-dihydro-1H-pyrrolizine-7-carboxylic acid" involves various strategies. For example, a general synthesis method for pyrrole-2-carboxylic acid derivatives has been developed through the reaction of 2H-azirines with enamines, leading to the formation of dihydropyrroles, which upon acid treatment yield the desired compounds in moderate to high yields (Law et al., 1984). Additionally, the synthesis and evaluation of certain derivatives have shown significant antileukemic activity, highlighting the biological relevance of these compounds (Ladurée et al., 1989).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various techniques, including X-ray crystallography. For instance, the structure of ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, a related compound, has been determined, providing insights into the structural aspects of these molecules (Law et al., 1984).

Scientific Research Applications

  • Organocatalytic Synthesis : The compound is utilized in the organocatalytic, diastereo- and enantioselective synthesis of 2,3-dihydro-1H-pyrrolizines, which are key for synthesizing biologically active natural products (Kallweit & Schneider, 2019).

  • Antileukemic Activity : Certain derivatives like 5-substituted 2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine diesters exhibit significant antileukemic activity, suggesting their potential for clinical trials (Anderson & Corey, 1977).

  • Synthesis of Pyrrole-2-carboxylic Acid Derivatives : The compound is used in a general synthesis method for 1H-pyrrole-2-carboxylic acid derivatives, which are important in various chemical applications (Law et al., 1984).

  • Anti-inflammatory Properties : Synthesized 1H-pyrrolizine-5-carboxamides have shown promising anti-inflammatory properties and a lower ulcerogenic liability compared to some standard drugs (Barsoum, 2011).

  • Antimicrobial Activity : Novel 1H-pyrrolizine-5-carboxamides demonstrate moderate antimicrobial activity against Gram-positive bacteria and weak activity against Coagulase negative Staphylococcus (Barsoum & Nawar, 2003).

  • One-Pot Synthesis Applications : The compound is used in a one-pot synthesis process yielding moderate yields of 6-alkyl-2,3-dihydro-1H-pyrrolizines from substituted 3-alkoxyacroleins and proline methyl ester (Walizei & Breitmaier, 1990).

  • Chemical Properties Exploration : Research on 1-Oxo-1H-pyrrolizines, which are closely related to 2,3-dihydro-1H-pyrrolizine-7-carboxylic acid, shows high activity for the addition of nucleophiles and cyclopentadiene to the C-2/C-3 double bond (Neidlein & Jeromin, 1982).

  • Anti-inflammatory Alkaloids : Punicagranine, a novel pyrrolizine alkaloid from Punica granatum peels, shows anti-inflammatory activity and inhibition of nitric oxide production (Sun et al., 2019).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6,7-dihydro-5H-pyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h3,5H,1-2,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYLHKZGLFLYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554789
Record name 2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-pyrrolizine-7-carboxylic acid

CAS RN

116515-48-1
Record name 2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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